molecular formula C20H16ClFN2O4S B14978081 2,3-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

2,3-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14978081
M. Wt: 434.9 g/mol
InChI Key: OZSMIMCQJUXPIW-UHFFFAOYSA-N
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Description

2,3-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C20H16ClFN2O4S. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a chloro group, a fluorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,3-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions to introduce the desired functional groups. Common synthetic routes may involve the use of reagents such as chlorinating agents, fluorinating agents, and sulfonylating agents under specific reaction conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

2,3-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2,3-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE include other pyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their specific functional groups and resulting activities. The uniqueness of 2,3-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClFN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

(2,3-dimethylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H16ClFN2O4S/c1-12-6-5-9-17(13(12)2)28-19(25)18-15(21)10-23-20(24-18)29(26,27)11-14-7-3-4-8-16(14)22/h3-10H,11H2,1-2H3

InChI Key

OZSMIMCQJUXPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F)C

Origin of Product

United States

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